molecular formula C8H7ClO2 B14361231 4-(Chloromethyl)-2-hydroxybenzaldehyde CAS No. 92641-25-3

4-(Chloromethyl)-2-hydroxybenzaldehyde

Katalognummer: B14361231
CAS-Nummer: 92641-25-3
Molekulargewicht: 170.59 g/mol
InChI-Schlüssel: BEMVYFIWBNTPPN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Chloromethyl)-2-hydroxybenzaldehyde is an organic compound with the molecular formula C8H7ClO2 It is a derivative of benzaldehyde, where the benzene ring is substituted with a chloromethyl group at the 4-position and a hydroxyl group at the 2-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-2-hydroxybenzaldehyde can be achieved through several methods. One common approach involves the chloromethylation of 2-hydroxybenzaldehyde. This reaction typically uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride . The reaction proceeds through the formation of a chloromethyl intermediate, which then reacts with the aromatic ring to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize by-products. This could include the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of more efficient catalysts to enhance the reaction rate and selectivity.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Chloromethyl)-2-hydroxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used in organic solvents such as ethanol or ether.

Major Products Formed

    Substitution: Products include hydroxymethyl derivatives, aminomethyl derivatives, and thiomethyl derivatives.

    Oxidation: Products include quinones and other oxidized aromatic compounds.

    Reduction: Products include benzyl alcohol derivatives and other reduced forms of the aldehyde group.

Wissenschaftliche Forschungsanwendungen

4-(Chloromethyl)-2-hydroxybenzaldehyde has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-(Chloromethyl)-2-hydroxybenzaldehyde involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is highly reactive and can undergo nucleophilic substitution, while the hydroxyl and aldehyde groups can participate in various redox reactions . These reactions allow the compound to interact with different molecular targets and pathways, making it useful in various applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(Chloromethyl)-2-hydroxybenzaldehyde is unique due to the presence of both a chloromethyl and a hydroxyl group on the benzene ring. This combination of functional groups provides a unique reactivity profile, making it versatile for various chemical transformations and applications.

Eigenschaften

CAS-Nummer

92641-25-3

Molekularformel

C8H7ClO2

Molekulargewicht

170.59 g/mol

IUPAC-Name

4-(chloromethyl)-2-hydroxybenzaldehyde

InChI

InChI=1S/C8H7ClO2/c9-4-6-1-2-7(5-10)8(11)3-6/h1-3,5,11H,4H2

InChI-Schlüssel

BEMVYFIWBNTPPN-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1CCl)O)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.